molecular formula C24H28N4O3S2 B2945004 N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1206990-39-7

N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2945004
CAS RN: 1206990-39-7
M. Wt: 484.63
InChI Key: WOTYKHUIFNWSKN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H28N4O3S2 and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research on similar compounds highlights the utility of piperazine and thiophene derivatives in chemical synthesis. For instance, El‐Faham et al. (2008) discussed the use of N-methylpiperazine for preparing unsymmetrical piperazine-based bis-ureas with antiviral properties, indicating a methodological approach that could apply to the synthesis of compounds like N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide for potential biological activity (El‐Faham et al., 2008).

Biological Activity

The study of compounds containing elements of the targeted chemical structure has provided insights into their biological activities. For example, Vasu et al. (2003) explored thiophene-3-carboxamide derivatives for their antibacterial and antifungal activities, suggesting that derivatives of this compound might also exhibit significant antimicrobial properties (Vasu et al., 2003).

Anticancer Potential

Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the potential of compounds with piperazine substituents in cancer treatment. This suggests a research direction for investigating the anticancer applications of the compound , given its structural similarity to these active molecules (Turov, 2020).

Drug Development

The compound's structural components, including piperazine and thiophene, are often featured in drug development. For example, Hvenegaard et al. (2012) examined the metabolism of Lu AA21004, a novel antidepressant, highlighting the importance of understanding the metabolic pathways and enzyme interactions of such compounds. This underscores the potential of exploring this compound in the context of drug development and pharmacokinetics (Hvenegaard et al., 2012).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-18-5-4-6-21(17-18)27-12-14-28(15-13-27)33(30,31)22-11-16-32-23(22)24(29)25-19-7-9-20(10-8-19)26(2)3/h4-11,16-17H,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYKHUIFNWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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